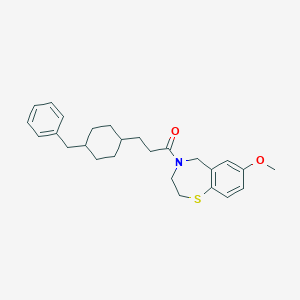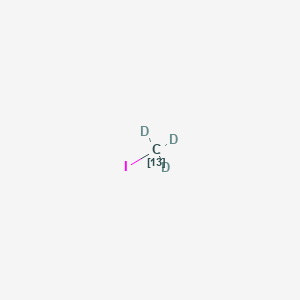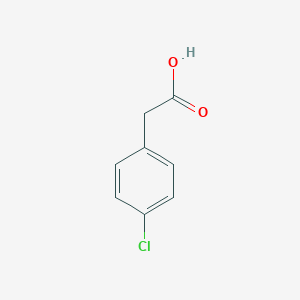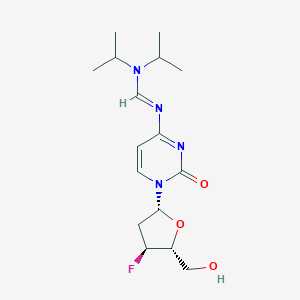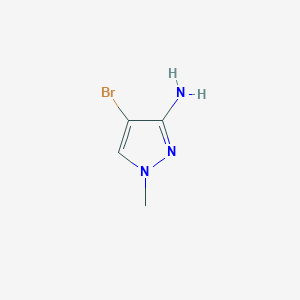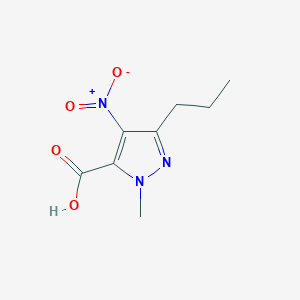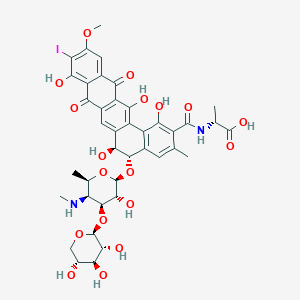
10-Iodopradimicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Iodopradimicin A is a natural product that has been discovered to have potent antibacterial properties. It was first isolated from a marine bacterium, Actinomadura sp. Strain K10-0216, and has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of 10-Iodopradimicin A is not fully understood, but it is believed to work by inhibiting bacterial cell wall synthesis. It has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the formation of cross-links between the peptidoglycan strands. This leads to weakened cell walls and ultimately cell death.
Biochemical and Physiological Effects:
10-Iodopradimicin A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. It has been found to have no significant effects on liver and kidney function, and it does not appear to have any adverse effects on blood chemistry or hematological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Iodopradimicin A in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, its effectiveness against Gram-negative bacteria is limited, which may be a disadvantage in some experiments. Another limitation is the complexity of the synthesis method, which may make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 10-Iodopradimicin A. One area of interest is the development of new synthetic methods to obtain the compound more efficiently. Another area of research is the investigation of the compound's activity against other bacterial pathogens, including Gram-negative bacteria. Additionally, the potential for 10-Iodopradimicin A to be used in combination with other antibiotics for the treatment of bacterial infections should be explored. Finally, further studies are needed to assess the safety and efficacy of 10-Iodopradimicin A in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 10-Iodopradimicin A is a complex process that involves several steps. The first step is the isolation of the natural product from the marine bacterium, Actinomadura sp. Strain K10-0216. The isolated compound is then subjected to a series of chemical reactions to introduce the iodine atom at the C-10 position. The final product is purified using chromatographic techniques to obtain pure 10-Iodopradimicin A.
Aplicaciones Científicas De Investigación
10-Iodopradimicin A has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including 10-Iodopradimicin A. It has also been shown to have activity against some Gram-negative bacteria, although its effectiveness is limited in this regard. 10-Iodopradimicin A has been studied for its potential use in treating bacterial infections, and it has shown promising results in both in vitro and in vivo studies.
Propiedades
Número CAS |
153619-28-4 |
|---|---|
Nombre del producto |
10-Iodopradimicin A |
Fórmula molecular |
C40H43IN2O18 |
Peso molecular |
966.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clave InChI |
NIXPDWBFPTXORB-XWXRGQKZSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Sinónimos |
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



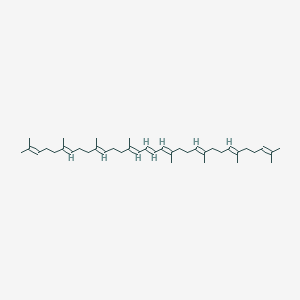
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
